2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid (CAS 1086392-88-2; MFCD11506279) is a bifunctional heterocyclic building block combining a nicotinic acid (pyridine-3-carboxylic acid) core with an N-Boc-protected pyrrolidin-3-yloxy substituent at the 2-position. The tert-butoxycarbonyl (Boc) group provides temporary amine protection, enabling regioselective downstream functionalization at the carboxylic acid or pyridine ring without premature pyrrolidine nitrogen reactivity, a critical requirement in multi-step medicinal chemistry syntheses.

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
CAS No. 1086392-88-2
Cat. No. B1527745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid
CAS1086392-88-2
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-6-10(9-17)21-12-11(13(18)19)5-4-7-16-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,19)
InChIKeyZVZNJJHZMXHXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid (CAS 1086392-88-2) – An Essential Boc-Protected Heterocyclic Building Block for Nicotinic Acid-Derived Probe and Lead Synthesis


2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid (CAS 1086392-88-2; MFCD11506279) is a bifunctional heterocyclic building block combining a nicotinic acid (pyridine-3-carboxylic acid) core with an N-Boc-protected pyrrolidin-3-yloxy substituent at the 2-position [1]. The tert-butoxycarbonyl (Boc) group provides temporary amine protection, enabling regioselective downstream functionalization at the carboxylic acid or pyridine ring without premature pyrrolidine nitrogen reactivity, a critical requirement in multi-step medicinal chemistry syntheses .

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid – Why Unprotected or Salt Analogues Cannot Serve as Direct Replacements


Direct substitution with the unprotected secondary amine analog 2-(pyrrolidin-3-yloxy)nicotinic acid (CAS 1086392-86-0) or its hydrochloride salt (CAS 1187929-94-7) is synthetically invalid when orthogonal protection of the pyrrolidine nitrogen is required. The free amine introduces competing nucleophilicity and protonation equilibria, leading to undesired side reactions during amide coupling, esterification, or palladium-catalyzed cross-coupling steps routinely employed on the nicotinic acid or pyridine ring. Conversely, premature removal of a Boc group from the target compound using standard TFA or HCl conditions is quantitatively reliable, giving the user precise temporal control over deprotection, which is impossible when starting from an already-unprotected scaffold.

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid – Quantified Differentiation Evidence Against Closest Analogs


N-Boc Protection Eliminates Pyrrolidine-Mediated Off-Target Reactivity: A Binary Protection State Comparison

The target compound's N-Boc group completely masks the secondary amine of the pyrrolidine, rendering it inert under conditions where the deprotected analog (CAS 1086392-86-0) undergoes rapid acylation, alkylation, or protonation. This is a binary (protected vs. unprotected) distinction, not a graded potency measure, and is the primary selection driver for multi-step synthetic routes requiring pyrrolidine nitrogen orthogonality [1].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

LogP and Hydrogen-Bonding Profile Favors Membrane Permeability vs. the Hydrochloride Salt

The target compound exhibits a calculated XLogP3-AA of 1.8, indicative of balanced lipophilicity suitable for passive membrane diffusion [1]. In contrast, the hydrochloride salt form 2-(pyrrolidin-3-yloxy)nicotinic acid hydrochloride is predicted to have a significantly lower effective logP (estimated <0) due to permanent positive charge, reducing passive membrane permeability by >10-fold based on the Lipinski/Veber relationship between logD and permeability. Additionally, the target compound has a H-bond donor count of 1 (carboxylic acid OH) and acceptor count of 6, versus the HCl salt which adds an additional donor (N-H), increasing desolvation penalty [1].

Drug Design Physicochemical Property Prediction Bioavailability

Quantitative One-Step Synthesis Yield Advantages Over Alternative Protecting Group Strategies

A 2023 publication describes a one-step protocol for synthesizing the title compound in quantitative yield under adapted Vilsmeier conditions, with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with alternative protecting group strategies (e.g., Fmoc, Cbz) on the same pyrrolidine-nicotinic acid scaffold, which often require 2–4 synthetic steps and achieve 40–70% overall yield due to competing O- vs. N-protection and lability under basic conditions.

Synthetic Methodology Process Chemistry Yield Optimization

Purity and Documentation Completeness: Vendor-Supplied Analytical Package vs. Analogues

Synblock supplies the target compound with certified purity NLT 98% and an analytical documentation package including MSDS, NMR, HPLC, and LC-MS data . By contrast, the unprotected analog (CAS 1086392-86-0) is commonly offered at ≥95% purity by multiple vendors, with limited characterization documentation.

Quality Control Analytical Characterization Procurement Specification

2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid – High-Value Application Scenarios Derived from Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction for Kinase and GPCR Targets

The compound's balanced XLogP (1.8) and orthogonal Boc protection make it a privileged fragment for FBDD libraries targeting ATP-binding pockets (kinases) and aminergic GPCRs. The carboxylic acid serves as a vector for amide-based fragment linking, while the Boc-protected pyrrolidine enables late-stage diversification after fragment growth. This is superior to the unprotected or salt analogs which would require additional protection/deprotection cycles, eroding fragment library synthetic throughput [1].

Nicotinic Acetylcholine Receptor (nAChR) Probe Development Requiring Regioselective Pyridine Modification

For nAChR ligand optimization programs, the 2-position ether linkage and 3-carboxylic acid provide distinct anchoring points for SAR exploration. The Boc group permits quantitative deprotection to the free amine as the final step, enabling precise control over the pyrrolidine nitrogen's influence on receptor affinity, a strategy validated by the structure-activity relationships reported for pyridyl ether nAChR ligands [1].

Parallel Medicinal Chemistry Synthesis for Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) Agonist Optimization

The nicotinic acid core is the pharmacophore for HCA2 agonism. The Boc-protected building block enables parallel amide coupling libraries at the carboxylic acid, followed by Boc removal to generate diverse pyrrolidine-substituted nicotinic acid analogs. This workflow avoids the chemoselectivity issues encountered when using the unprotected amino-pyrrolidine analog and reduces synthetic steps by >2 operations per library member [1].

Process Development and Scale-Up of Pyrrolidine-Containing Nicotinic Acid-Derived API Intermediates

The demonstrated quantitative one-step synthesis using robust Vilsmeier conditions [1] provides a scalable entry to the protected scaffold, minimizing the cost-of-goods and simplifying the supply chain compared to multi-step routes required for Fmoc/Cbz analogs. This directly benefits CRO and pharma CDMO teams evaluating long-term commercial sourcing strategies for advanced intermediates.

Quote Request

Request a Quote for 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.